molecular formula C20H21F2NO2 B8803087 Bis(3-fluorophenyl)methyl 1-methylpiperidine-4-carboxylate

Bis(3-fluorophenyl)methyl 1-methylpiperidine-4-carboxylate

Cat. No.: B8803087
M. Wt: 345.4 g/mol
InChI Key: OPSWFVGXYBXHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-fluorophenyl)methyl 1-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H21F2NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21F2NO2

Molecular Weight

345.4 g/mol

IUPAC Name

bis(3-fluorophenyl)methyl 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C20H21F2NO2/c1-23-10-8-14(9-11-23)20(24)25-19(15-4-2-6-17(21)12-15)16-5-3-7-18(22)13-16/h2-7,12-14,19H,8-11H2,1H3

InChI Key

OPSWFVGXYBXHPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)OC(C2=CC(=CC=C2)F)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methylpiperidine-4-carboxylic acid hydrochloride (250 mg, 1.39 mmol), EDC (400 mg, 2.09 mmol), and HOBT (320 mg, 2.09 mmol) were dissolved in dry THF (10 ml). Bis(3-fluorophenyl)methanol (337 mg, 1.53 mmol) was dissolved in dry THF (4 ml) and then added to the reaction mixture. Triethylamine (6790, 4.87 mmol) was finally added, and the resulting reaction was stirred at room temperature overnight. The reaction was evaporated, and the residue was taken up with EtOAc and washed with water and sat.NaHCO3. The organic phase was dried over sodium sulfate, filtered, and evaporated under vacuum. The crude was purified by flash chromatography (DCM/MeOH=9/1) to afford bis(3-fluorophenyl)methyl 1-methylpiperidine-4-carboxylate (150 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4.87 mmol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.